molecular formula C23H20ClN3O2S B2846549 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine CAS No. 688356-28-7

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine

Cat. No.: B2846549
CAS No.: 688356-28-7
M. Wt: 437.94
InChI Key: QNBPLKQJJDSAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure renowned for its diverse biological activities and significance in medicinal chemistry. This compound is furnished exclusively for research applications and is not intended for diagnostic or therapeutic use in humans or animals. The 4-anilinoquinazoline core is a privileged structure in drug discovery, particularly known for its ability to serve as a potent kinase inhibitor. Numerous approved drugs and investigational compounds, such as the EGFR (Epidermal Growth Factor Receptor) inhibitors erlotinib and gefitinib, share this fundamental quinazoline architecture . The specific substitution pattern of this compound—featuring a (3-chlorophenyl)methylsulfanyl group at the 2-position and a 3,5-dimethoxyphenylamino group at the 4-position—suggests it is designed to modulate enzyme activity, potentially targeting kinases or other ATP-binding proteins involved in cell signaling pathways. Similar 4-anilinoquinazoline derivatives have been identified as potent inducers of apoptosis (programmed cell death) and inhibitors of tubulin polymerization, indicating potential utility in oncology research . Furthermore, the structural motif of a sulfanyl tether connecting to an aromatic ring has been explored in quinazolinone-based antagonists for neurological targets, such as the AMPA receptor, highlighting the versatility of this chemical class . The primary research applications of this compound are anticipated to include: (1) Kinase Inhibition Studies: Investigation into its potency and selectivity against a panel of protein kinases to identify its molecular target. (2) Cell Signaling Pathway Analysis: Use as a biochemical tool to dissect the role of specific kinases in cellular processes like proliferation and survival. (3) Anticancer Research: Evaluation of its efficacy in inhibiting the growth of various cancer cell lines and its mechanism of action, potentially including the induction of apoptosis. (4) Structure-Activity Relationship (SAR) Profiling: Serving as a key analog in the development of novel quinazoline-based research compounds . Researchers can leverage this high-purity compound to advance studies in chemical biology and preclinical drug discovery.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-28-18-11-17(12-19(13-18)29-2)25-22-20-8-3-4-9-21(20)26-23(27-22)30-14-15-6-5-7-16(24)10-15/h3-13H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPLKQJJDSAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine is a derivative of the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential in medicinal chemistry, particularly in anticancer, antibacterial, and anti-inflammatory applications. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for the compound is C21H23ClN2O3SC_{21}H_{23}ClN_2O_3S with a molecular weight of approximately 420.94 g/mol. Its structure features a quinazoline core substituted with a chlorophenyl group and a dimethoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties. A study examining various quinazoline derivatives indicated that compounds similar to 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl]quinazolin-4-amine exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 μM to 12 μM against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A1HT-2912

Antibacterial Activity

In addition to anticancer effects, quinazoline derivatives have also been reported to possess antibacterial properties. Research has shown that certain derivatives exhibit high antibacterial activity against various pathogens. The synthesis of these compounds often involves modifications at the quinazoline ring to enhance their efficacy against bacteria .

Table 2: Antibacterial Activity of Related Quinazoline Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound 1E. coli25 μg/mL
Compound 2S. aureus15 μg/mL

The biological activity of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl]quinazolin-4-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinazolines can inhibit key enzymes involved in cancer cell proliferation.
  • Interference with DNA Replication : Some studies suggest that these compounds may bind to DNA or interfere with its replication process.
  • Modulation of Signaling Pathways : They may affect various signaling pathways that regulate cell growth and apoptosis.

Case Studies

A recent case study evaluated the effects of a related quinazoline derivative on drug-resistant cancer cell lines. The study found that the compound effectively reversed resistance mechanisms by inhibiting efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), thereby enhancing the efficacy of conventional chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have shown promise as anticancer agents. The specific compound has been studied for its ability to induce apoptosis in cancer cells. Research indicates that it interacts with key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer drug .

Anti-Angiogenic Properties

Recent studies have highlighted the anti-angiogenic potential of quinazoline derivatives, particularly their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2). The compound exhibits significant inhibitory activity against VEGFR-2, which is crucial for tumor growth and metastasis . This suggests that it could serve as a lead compound in the development of new anti-angiogenic therapies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine involves several key steps that allow for the introduction of various functional groups that enhance its biological activity. The synthetic routes typically include:

  • Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : Introducing the chlorophenyl and dimethoxyphenyl groups at specific positions on the quinazoline ring is critical for enhancing potency.

The structure-activity relationship studies indicate that modifications to the phenyl rings significantly affect the compound's biological activity. For instance, varying the substituents on the dimethoxyphenyl group can lead to changes in potency against cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

In Vivo Efficacy

Animal model studies have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects. These findings support further clinical development and testing .

Comparison with Similar Compounds

Key Observations:

  • The 3,5-dimethoxyphenyl group at position 4 is conserved across multiple analogs, suggesting its role in hydrophobic or π-π interactions with biological targets .
  • Sulfur vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, quinazolin-4-amine scaffolds are often synthesized via cyclization of anthranilic acid derivatives followed by thioether formation . Purity validation should use HPLC (≥95% purity) with UV detection at 254 nm, coupled with mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 466.1) . NMR spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for verifying sulfanyl and methoxy substituents .

Q. What experimental design principles apply to studying this compound’s bioactivity?

  • Methodological Answer : Use randomized block designs with dose-response assays (e.g., IC₅₀ determination in enzyme inhibition studies). For cellular assays, include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (vehicle-only treatments). Replicate experiments ≥3 times to ensure statistical power (p < 0.05) . Split-plot designs are recommended for evaluating substituent effects (e.g., varying methoxy or chlorophenyl groups) .

Q. How should researchers handle safety and toxicity during handling?

  • Methodological Answer : Refer to SDS guidelines for chlorophenyl and sulfanyl-containing compounds. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute toxicity studies in rodents (LD₅₀) are advised before in vivo experiments. For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this quinazolin-4-amine derivative?

  • Methodological Answer : Perform 3D-QSAR modeling using comparative molecular field analysis (CoMFA) to map steric/electronic effects of substituents. Synthesize analogs with modified methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) and assess bioactivity (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR) .

Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Analyze batch-to-batch purity variations via LC-MS. For conflicting cytotoxicity results, standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media) . Meta-analyses of published data can identify confounding variables (e.g., solvent polarity effects) .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Use OECD Guideline 307 for soil degradation studies under aerobic/anaerobic conditions. Monitor hydrolysis rates at varying pH (4–9) and UV stability via HPLC-UV. Bioconcentration factors (BCF) can be estimated using logP values (predicted ~3.2 via XLogP3) and zebrafish models . Include metabolites (e.g., sulfoxide derivatives) in toxicity assessments .

Q. What advanced analytical techniques characterize degradation products or metabolites?

  • Methodological Answer : High-resolution LC-QTOF-MS identifies metabolites via exact mass (±5 ppm). For structural elucidation, use tandem MS/MS with collision-induced dissociation (CID) and compare fragmentation patterns to reference libraries (e.g., NIST). NMR-based metabolomics (¹H-¹³C HSQC) can map metabolic pathways in vitro .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Methodological Answer : Standardize solubility measurements using the shake-flask method at 25°C in buffered solutions (pH 1.2–7.4). For stability, conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with UPLC monitoring. Conflicting data may arise from polymorphic forms—characterize crystallinity via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.